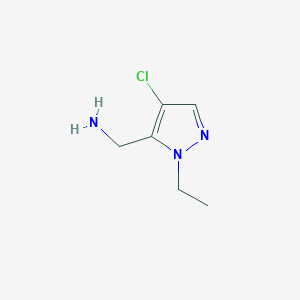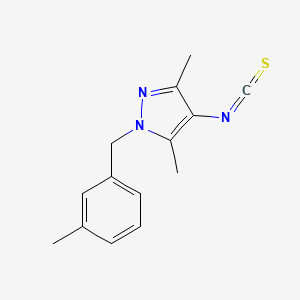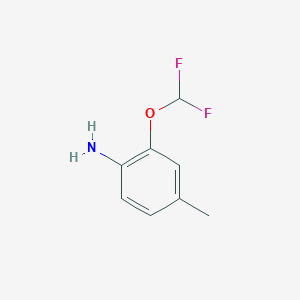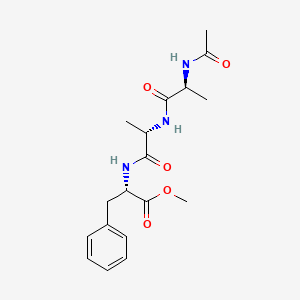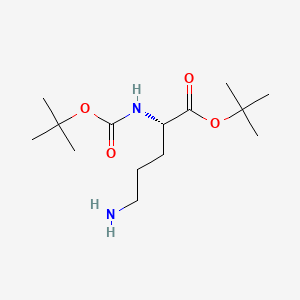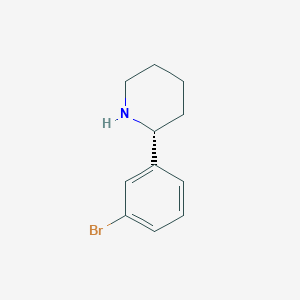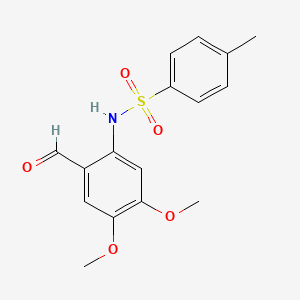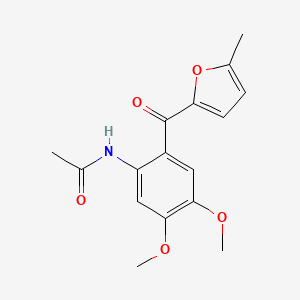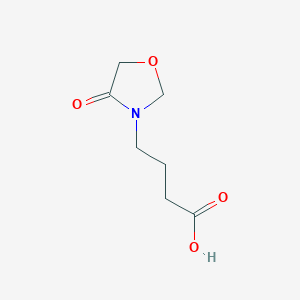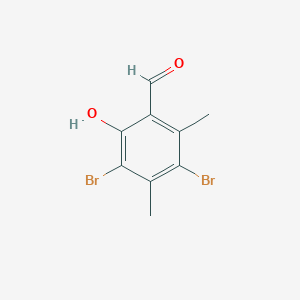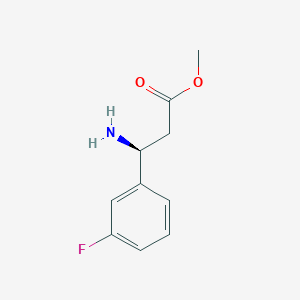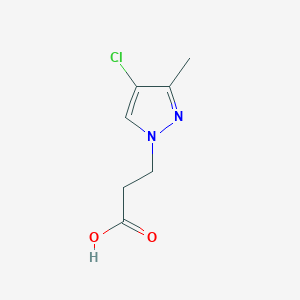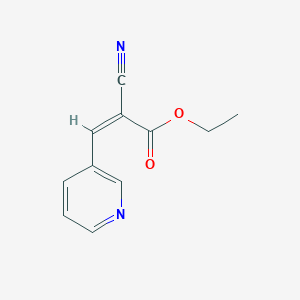
(Z)-ethyl 2-cyano-3-(pyridin-3-yl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-ethyl 2-cyano-3-(pyridin-3-yl)acrylate is an organic compound with the molecular formula C11H10N2O2. It is a white to yellow solid that is primarily used in research and development settings. This compound is known for its unique structure, which includes a cyano group and a pyridyl group attached to an acrylate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(Z)-ethyl 2-cyano-3-(pyridin-3-yl)acrylate can be synthesized through various methods. One common method involves the condensation of ethyl cyanoacetate with 3-pyridinecarboxaldehyde in the presence of a base such as sodium ethoxide. The reaction typically occurs in an ethanol solvent under reflux conditions for several hours. The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar condensation reactions. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-ethyl 2-cyano-3-(pyridin-3-yl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted acrylates or pyridyl derivatives.
Aplicaciones Científicas De Investigación
(Z)-ethyl 2-cyano-3-(pyridin-3-yl)acrylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (Z)-ethyl 2-cyano-3-(pyridin-3-yl)acrylate involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the pyridyl group can engage in coordination with metal ions. These interactions can lead to the formation of complex structures with specific biological or chemical activities.
Comparación Con Compuestos Similares
(Z)-ethyl 2-cyano-3-(pyridin-3-yl)acrylate can be compared with similar compounds such as:
Ethyl 2-Cyano-3,3-diphenylacrylate: Similar in structure but with phenyl groups instead of a pyridyl group.
Ethyl 2-Cyano-3,3-bis(methylthio)acrylate: Contains methylthio groups instead of a pyridyl group.
Ethyl 2-Cyano-3-(2-pyridyl)acrylate: Similar but with the pyridyl group in a different position.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H10N2O2 |
|---|---|
Peso molecular |
202.21 g/mol |
Nombre IUPAC |
ethyl (Z)-2-cyano-3-pyridin-3-ylprop-2-enoate |
InChI |
InChI=1S/C11H10N2O2/c1-2-15-11(14)10(7-12)6-9-4-3-5-13-8-9/h3-6,8H,2H2,1H3/b10-6- |
Clave InChI |
BMMBXBIFKMYOLF-POHAHGRESA-N |
SMILES isomérico |
CCOC(=O)/C(=C\C1=CN=CC=C1)/C#N |
SMILES |
CCOC(=O)C(=CC1=CN=CC=C1)C#N |
SMILES canónico |
CCOC(=O)C(=CC1=CN=CC=C1)C#N |
Solubilidad |
30.3 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


